molecular formula C21H16ClN3OS B302622 (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No. B302622
M. Wt: 393.9 g/mol
InChI Key: JTBOJYLQZMIXQH-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has shown antimicrobial activity against various bacterial strains. Additionally, this compound has demonstrated anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in lab experiments is its potential to target specific enzymes, making it a useful tool for studying enzymatic pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the research of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer, infections, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Conclusion:
In conclusion, (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of (5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been achieved using different methods. One of the most common methods involves the reaction of 2-aminothiazole with 4-chloroacetophenone in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylaniline and formaldehyde to produce the desired compound.

Scientific Research Applications

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

Product Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C21H16ClN3OS/c1-14-4-8-16(9-5-14)23-21-24-20(26)19(27-21)13-18-3-2-12-25(18)17-10-6-15(22)7-11-17/h2-13H,1H3,(H,23,24,26)/b19-13-

InChI Key

JTBOJYLQZMIXQH-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/S2

SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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